
2,2-Dichloroethyl(methyl)lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroethyl(methyl)lead is an organolead compound with the chemical formula C3H6Cl2Pb. This compound is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organolead compounds are known for their toxicity and environmental persistence, which has led to significant research into their behavior and effects.
Vorbereitungsmethoden
The synthesis of 2,2-Dichloroethyl(methyl)lead typically involves the reaction of lead(II) chloride with 2,2-dichloroethyl methyl ether in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
Analyse Chemischer Reaktionen
2,2-Dichloroethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: While its toxicity limits its direct use in medicine, it has been studied for its potential to disrupt biological pathways, which could inform the development of new therapeutic agents.
Industry: It has applications in the production of specialized chemicals and materials, although its use is limited due to environmental and health concerns.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroethyl(methyl)lead involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to proteins and enzymes, inhibiting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication, which can result in cell death and other toxic effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroethyl(methyl)lead can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Tetraethyllead: Historically used as an anti-knock agent in gasoline.
Tetramethyllead: Another organolead compound with similar applications and toxicity.
Lead(II) acetate: Used in various industrial processes and as a reagent in laboratories.
Eigenschaften
Molekularformel |
C3H6Cl2Pb |
|---|---|
Molekulargewicht |
320 g/mol |
IUPAC-Name |
2,2-dichloroethyl(methyl)lead |
InChI |
InChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3; |
InChI-Schlüssel |
RKQJCFBEICJKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb]CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


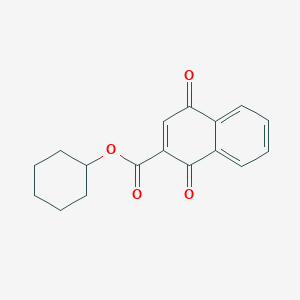
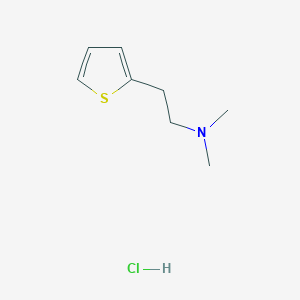
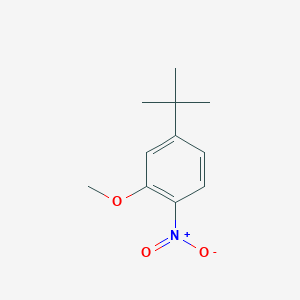
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
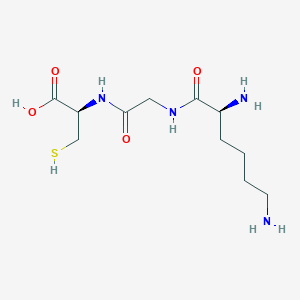
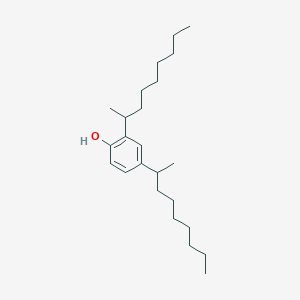



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
